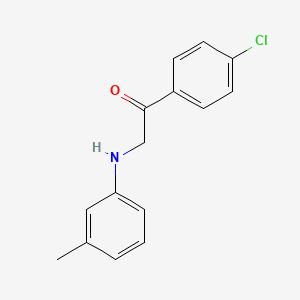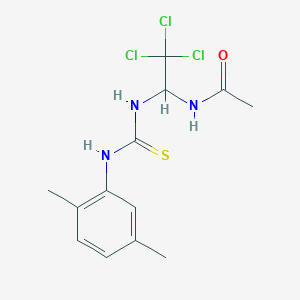![molecular formula C17H14N2O B11711576 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-[(6-甲基吡啶-2-基)亚氨基]甲基]萘-2-醇是一种席夫碱化合物,它是由胺与醛或酮缩合形成的一种化合物。席夫碱因其在医药、农药和材料科学等领域的广泛应用而闻名。该特定化合物因其潜在的生物活性及其在配位化学中的作用而备受关注。
准备方法
合成路线和反应条件
1-[(E)-[(6-甲基吡啶-2-基)亚氨基]甲基]萘-2-醇的合成通常涉及6-甲基-2-吡啶甲醛与2-羟基-1-萘醛之间的缩合反应。反应通常在回流条件下在乙醇溶液中进行。 然后通过从合适的溶剂中重结晶来纯化所得的席夫碱 .
工业生产方法
虽然该化合物的具体工业生产方法没有得到充分的记载,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施适用于大规模生产的纯化技术,例如柱层析或结晶。
化学反应分析
反应类型
1-[(E)-[(6-甲基吡啶-2-基)亚氨基]甲基]萘-2-醇可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将亚胺基转化为胺。
取代: 该化合物可以参与取代反应,特别是在亚胺或羟基处。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 取代反应可能涉及在碱性或酸性条件下使用卤代烷或酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生萘醌衍生物,而还原可能产生仲胺。
科学研究应用
1-[(E)-[(6-甲基吡啶-2-基)亚氨基]甲基]萘-2-醇有几种科学研究应用:
作用机制
1-[(E)-[(6-甲基吡啶-2-基)亚氨基]甲基]萘-2-醇的作用机制涉及其形成与金属离子稳定络合物的能力。这些金属络合物可以与生物分子相互作用,破坏其正常功能。 例如,该化合物的抗菌活性可能是由于其能够螯合微生物生长必需的金属离子,从而抑制其功能 .
相似化合物的比较
类似化合物
3-[(E)-[(4,6-二甲基嘧啶-2-基)亚氨基]甲基]萘-2-醇: 该化合物的结构相似,但具有嘧啶环而不是吡啶环.
1-[(E)-[(6-甲基-1,3-苯并噻唑-2-基)亚氨基]甲基]萘-2-醇: 该化合物具有苯并噻唑环而不是吡啶环.
独特性
1-[(E)-[(6-甲基吡啶-2-基)亚氨基]甲基]萘-2-醇之所以独特,是因为它独特地结合了萘环和甲基吡啶部分,赋予了它独特的电子和空间性质。 这些性质影响了它的反应性和其金属络合物的稳定性,使其在配位化学和潜在的治疗应用中特别有用 .
属性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
1-[(E)-(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3/b18-11+ |
InChI 键 |
GOXMIRPGNYQUGX-WOJGMQOQSA-N |
手性 SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
规范 SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)

![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)
![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)

![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)

![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
